4-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid
Overview
Description
4-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid is a boronic acid derivative with the molecular formula C12H17BO4. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. It features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom, attached to a methoxyphenyl group through a boronic acid moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid typically involves the reaction of 4-(Tetrahydro-2H-pyran-4-YL)methoxyphenyl bromide with a boronic acid reagent under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent composition, and reaction time. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: It participates in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate are used in cross-coupling reactions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Biaryl compounds formed through cross-coupling reactions.
Scientific Research Applications
4-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The molecular targets include the palladium catalyst and the organohalide substrate .
Comparison with Similar Compounds
Phenylboronic acid: Lacks the tetrahydropyran ring, making it less sterically hindered.
4-Methoxyphenylboronic acid: Similar structure but without the tetrahydropyran ring.
4-(Hydroxymethyl)tetrahydropyran: Contains the tetrahydropyran ring but lacks the boronic acid group.
Uniqueness: 4-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid is unique due to the presence of both the tetrahydropyran ring and the boronic acid group. This combination imparts distinct reactivity and steric properties, making it valuable in specific synthetic applications .
Properties
IUPAC Name |
[4-(oxan-4-ylmethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO4/c14-13(15)11-1-3-12(4-2-11)17-9-10-5-7-16-8-6-10/h1-4,10,14-15H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNJOBNCFIQEAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC2CCOCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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